molecular formula C9H6BrNOS B2807886 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione CAS No. 1232797-27-1

5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione

Cat. No.: B2807886
CAS No.: 1232797-27-1
M. Wt: 256.12
InChI Key: ULOBZDUUFLQZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromophenyl)-1,3-oxazole-2(3H)-thione is a heterocyclic compound that contains both an oxazole ring and a thione group. The presence of a bromophenyl group at the 5-position of the oxazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,3-oxazole-2(3H)-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 5-(3-substituted phenyl)-1,3-oxazole-2(3H)-thione derivatives.

    Oxidation Products: Oxidation can yield sulfoxides or sulfones.

    Reduction Products: Reduction typically produces thiol derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-1,3-oxazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thione group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-oxazole-2(3H)-thione: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-(4-Bromophenyl)-1,3-oxazole-2(3H)-thione: The bromine atom is positioned differently, which can influence its chemical properties and interactions.

Uniqueness

5-(3-Bromophenyl)-1,3-oxazole-2(3H)-thione is unique due to the specific positioning of the bromine atom, which can enhance its reactivity in substitution reactions and its ability to interact with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOBZDUUFLQZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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